Methyl 4,5-dimethoxy-2-(2-((3-morpholinoquinoxalin-2-yl)thio)acetamido)benzoate
Description
Methyl 4,5-dimethoxy-2-(2-((3-morpholinoquinoxalin-2-yl)thio)acetamido)benzoate is a structurally complex benzoate ester derivative. Its core structure features a dimethoxy-substituted benzene ring linked to a thioacetamido group, which is further connected to a morpholinoquinoxaline moiety.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-(3-morpholin-4-ylquinoxalin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6S/c1-31-19-12-15(24(30)33-3)18(13-20(19)32-2)25-21(29)14-35-23-22(28-8-10-34-11-9-28)26-16-6-4-5-7-17(16)27-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINOVEMQHGSTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CSC2=NC3=CC=CC=C3N=C2N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Comparison with Isoxazoline Derivatives ()
The compound 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline (5) (C₂₉H₂₁N₃O₆SCl₂) shares a heterocyclic backbone but differs significantly in functional groups and substituents.
- Structural Differences: The target compound contains a quinoxaline-morpholine system, whereas the isoxazoline derivative features an imidazole-isoxazoline core with chloro substituents. The benzoate ester in the target compound is replaced by a benzoyl group in the isoxazoline derivative.
- Synthesis: The isoxazoline derivative is synthesized via acetylation of a mercapto-imidazole precursor in acetic anhydride . The target compound’s synthesis likely involves coupling of a thioacetamido intermediate with a morpholinoquinoxaline moiety, though specific details are absent in the evidence.
- Physicochemical Properties: The isoxazoline derivative has a melting point of 138°C and a yield of 74% . Similar data for the target compound are unavailable, but its morpholino group may enhance solubility compared to the chloro-substituted isoxazoline.
Comparison with Sulfonylurea Herbicides ()
Sulfonylurea herbicides like triflusulfuron methyl , ethametsulfuron methyl , and metsulfuron methyl are methyl benzoate derivatives with triazine-based sulfonylurea groups.
- Functional Group Contrast: The target compound’s thioacetamido-morpholinoquinoxaline system contrasts with the sulfonylurea-triazine motifs in sulfonylureas. Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target compound’s mechanism remains speculative but may involve kinase or receptor modulation due to the quinoxaline-morpholine framework.
- Applications :
Data Table: Key Features of Compared Compounds
Research Findings and Implications
- Synthesis Challenges: The target compound’s synthesis likely requires multi-step coupling reactions, similar to the acetylation method used for isoxazoline derivatives , but with emphasis on preserving the morpholinoquinoxaline moiety.
- Bioactivity Potential: While sulfonylureas target plant enzymes , the quinoxaline-morpholine system in the target compound may interact with mammalian kinases or microbial targets, as seen in related pharmacologically active compounds.
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